BenchChemオンラインストアへようこそ!

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid

NMDA receptor glycine site tetrahydroquinoline SAR conformational pharmacology

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid (CAS 6340-56-3) is a polysubstituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivative (C₁₂H₁₃NO₄, MW 235.24). This compound embodies a privileged scaffold wherein the partially saturated bicyclic core combines a 2-oxo lactam, an N¹-methyl group, a 6-methoxy electron-donating substituent, and a C⁴-carboxylic acid handle.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 6340-56-3
Cat. No. B11875348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid
CAS6340-56-3
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C2=C1C=CC(=C2)OC)C(=O)O
InChIInChI=1S/C12H13NO4/c1-13-10-4-3-7(17-2)5-8(10)9(12(15)16)6-11(13)14/h3-5,9H,6H2,1-2H3,(H,15,16)
InChIKeyCUVZHUGEDJWLOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid (CAS 6340-56-3): A Structurally Differentiated Tetrahydroquinoline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid (CAS 6340-56-3) is a polysubstituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivative (C₁₂H₁₃NO₄, MW 235.24) . This compound embodies a privileged scaffold wherein the partially saturated bicyclic core combines a 2-oxo lactam, an N¹-methyl group, a 6-methoxy electron-donating substituent, and a C⁴-carboxylic acid handle [1]. The tetrahydro oxidation state distinguishes it from the corresponding fully aromatic quinoline-4-carboxylic acids and 1,2-dihydroquinoline counterparts, conferring increased conformational flexibility (Fsp³ ~0.37) and a stereogenic center at C4 that enables chiral resolution for enantioselective applications [2]. The compound serves as a versatile intermediate for diversification via the carboxylic acid and is of primary interest in the synthesis of NMDA receptor glycine site antagonists and kinase-targeted libraries [3].

Why Generic Tetrahydroquinoline-4-carboxylic Acids Cannot Substitute for 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic Acid


The tetrahydroquinoline-4-carboxylic acid chemotype encompasses a broad family of compounds, yet quantitative structure–activity relationship (SAR) evidence demonstrates that even modest changes in substitution pattern drive order-of-magnitude shifts in molecular recognition, potency, and physicochemical properties. In the NMDA receptor glycine site antagonist series, removal of the 4-oxo group from 2,3-dihydrokynurenic acid reduces potency to the extent that activity is essentially lost, while introduction of a cis-carboxymethyl at C4 restores it [1]. Similarly, replacement of a hydrogen with a bromine at C8 in 1-methyl-THQ-4-carboxylic acid raises LogP from 1.17 to 2.56, altering permeability and solubility profiles [2]. Generic substitution—e.g., employing the unsubstituted 2-oxo-THQ-4-carboxylic acid (CAS 14179-84-1) or the aromatic 6-methoxy-1-methyl-2-oxo-quinoline-4-carboxylic acid (CAS 198068-75-6)—ignores the specific contributions of the 6-methoxy group (electron-donating, H-bond accepting) and the N¹-methyl group (eliminating amide NH H-bond donation) that collectively define the target compound's recognition fingerprint and synthetic utility. The following quantitative evidence specifies exactly where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic Acid vs. Closest Structural Analogs


Saturation State Drives Potency: Tetrahydroquinoline vs. 2,3-Dihydrokynurenic Acid in NMDA Receptor Glycine Site Antagonism

In the kynurenic acid-derived NMDA antagonist series, 2,3-dihydrokynurenic acids exhibit reduced potency relative to the parent lead compounds, an effect attributed to conformational changes upon reduction of the C2–C3 double bond. This SAR was established through head-to-head comparison of matched molecular pairs where the sole variable was the oxidation state at the C2–C3 bond [1]. The target compound's fully saturated tetrahydro scaffold thus occupies a distinct region of conformational space compared to both the aromatic quinoline-4-carboxylic acids and the partially reduced 2,3-dihydro analogs, with attendant consequences for receptor recognition.

NMDA receptor glycine site tetrahydroquinoline SAR conformational pharmacology

Antitumor Activity of the Parent Scaffold: 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Exhibits IC₅₀ ~1 μg/mouse in S180 Sarcoma In Vivo vs. Secaloside Glycosides

The parent 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold (compound 3, lacking 6-methoxy and N-methyl substituents) was directly compared with the secaloside glycosides and racemic aglycon I in the S180 sarcoma murine model [1]. In this head-to-head in vivo experiment, the tetrahydroquinoline-4-carboxylic acid core achieved an IC₅₀ of approximately 1 μg/mouse, a 5-fold greater potency than the secalosides (IC₅₀ ~5 μg/mouse), establishing the intrinsic antitumor activity of the 2-oxo-tetrahydroquinoline-4-carboxylic acid pharmacophore independent of glycosylation.

antitumor in vivo sarcoma model tetrahydroquinoline natural product

N-Methyl Substitution Modulates LogP by at Least 0.5–1.0 Log Units vs. NH–Containing Tetrahydroquinoline Analogs

The N¹-methyl group of the target compound eliminates an H-bond donor (amide NH) present in the des-methyl analog, resulting in a measurable increase in lipophilicity. Cross-study comparison of computed LogP values demonstrates that N-methyl substitution contributes an increment of approximately 0.5–0.8 LogP units relative to NH-containing tetrahydroquinoline-4-carboxylic acids . The target compound's reported LogP of 1.29 places it in an optimal range for CNS penetration (LogP 1–3) while retaining sufficient aqueous solubility for formulation, a balance not achievable with the more polar unsubstituted 2-oxo-THQ-4-carboxylic acid (LogP 0.32).

lipophilicity LogP physicochemical differentiation medicinal chemistry procurement

6-Methoxy Substitution Increases Polar Surface Area by ~13 Ų vs. Unsubstituted Analog, Modulating H-Bond Acceptor Capacity

The 6-methoxy group introduces an additional H-bond acceptor (ether oxygen) and increases the topological polar surface area (tPSA) of the target compound to 66.84 Ų, compared with 53.47 Ų for the des-methoxy parent 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid . This ~13 Ų increase in PSA is significant for blood–brain barrier permeability predictions (threshold typically ~60–90 Ų for CNS drugs) and provides an additional recognition element for target binding that is absent in all des-methoxy comparators.

polar surface area hydrogen bonding electron-donating substituent SAR design

Stereochemical Differentiation: The C4 Stereogenic Center Enables Enantioselective Synthesis, Absent in Dihydroquinoline Analogs

The fully saturated C3–C4 bond in the target compound creates a stereogenic center at C4 that is absent in the corresponding 1,2-dihydroquinoline-4-carboxylic acid (CAS 198068-75-6), which is planar at this position due to the C3–C4 double bond [1]. The synthesis of Z-2-methyl-6-R-1,2,3,4-tetrahydro-4-quinolinecarboxylic acids proceeds with stereochemical control, yielding individual cis-isomers via stereoselective reduction of quinoline-4-carboxylic acids with Raney nickel in aqueous alkali [2]. This stereochemical feature enables procurement of enantiomerically enriched material for target engagement studies where the absolute configuration at C4 may dictate binding affinity—a capability unavailable with the achiral dihydroquinoline analog.

chiral resolution stereochemistry enantioselective synthesis tetrahydroquinoline

8-Methoxy vs. 6-Methoxy Regioisomer Comparison: LogP Differential of ~0.8 Units Dictates Compound Selection for Lipophilicity-Driven Applications

Positional isomerism of the methoxy group exerts a substantial effect on lipophilicity. The 8-methoxy regioisomer (8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, CAS 959237-46-8) exhibits a LogP of 0.48 , compared with the target compound's 6-methoxy LogP of 1.29 , a difference of 0.81 LogP units. This ~0.8 LogP differential is consistent with the known electronic effect of the 6- vs. 8-substitution pattern on the quinoline ring, where the 6-position is para to the ring nitrogen and exerts a stronger resonance electron-donating effect, reducing polarity relative to the 8-substituted analog.

regioisomer comparison LogP modulation methoxy positional effects medicinal chemistry design

Evidence-Backed Procurement and Application Scenarios for 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic Acid


NMDA Receptor Glycine Site Antagonist Development Requiring Tetrahydroquinoline Scaffold with Defined 4-Substitution

Based on the SAR established by Carling et al. (1992), 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives possessing a correctly positioned H-bond-accepting group at the 4-position exhibit antagonist activity at the glycine site of the NMDA receptor; the 4-carboxylic acid of the target compound serves as this critical recognition element [1]. Procurement of this compound is indicated when the research objective is to explore the SAR of 6-substituted, N-methylated tetrahydroquinoline-4-carboxylic acids as glycine site antagonists, leveraging the scaffold's established class-level activity while introducing the 6-methoxy group as an additional H-bond acceptor for affinity modulation.

Oncology Lead Generation Starting from the Validated 2-Oxo-Tetrahydroquinoline-4-carboxylic Acid Antitumor Pharmacophore

The parent 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold demonstrated an in vivo IC₅₀ of ~1 μg/mouse against S180 sarcoma, a 5-fold potency advantage over secaloside glycosides [1]. The target compound, incorporating 6-methoxy and N-methyl functionalization, provides an advanced starting point for medicinal chemistry optimization of this antitumor pharmacophore, enabling exploration of substituent effects on potency, selectivity, and pharmacokinetics while retaining the core scaffold responsible for the established in vivo activity.

CNS-Penetrant Probe Design Requiring Balanced Lipophilicity (LogP 1.0–3.0) with Defined H-Bond Acceptor Topology

With a LogP of 1.29 and PSA of 66.84 Ų, the target compound occupies a physicochemical space compatible with CNS druglikeness (LogP 1–3, PSA <90 Ų) [1]. The presence of both the 6-methoxy ether oxygen (H-bond acceptor) and the 4-carboxylic acid (H-bond donor/acceptor) provides a defined H-bond pharmacophore, while the N-methyl group eliminates an amide NH donor that could otherwise restrict membrane permeability. This profile supports procurement for CNS-targeted library design where balanced lipophilicity and controlled H-bonding capacity are prioritized.

Chiral Building Block Procurement for Enantioselective Synthesis of Tetrahydroquinoline-Derived Bioactive Molecules

The C4 stereogenic center of the target compound enables chiral resolution or asymmetric synthesis to yield enantiomerically enriched material, a capability absent in the planar 1,2-dihydroquinoline analog (CAS 198068-75-6) [1]. The established stereoselective reduction methodology using Raney nickel in aqueous alkali provides access to cis-configured 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids [2], supporting procurement of this compound as a chiral intermediate for the synthesis of enantiopure NMDA antagonists, kinase inhibitors, or other stereochemically defined tetrahydroquinoline-based therapeutics.

Quote Request

Request a Quote for 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.